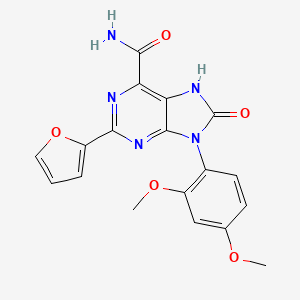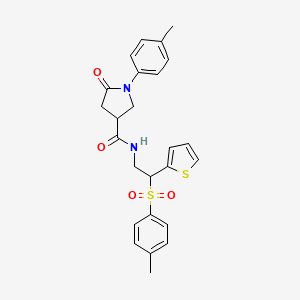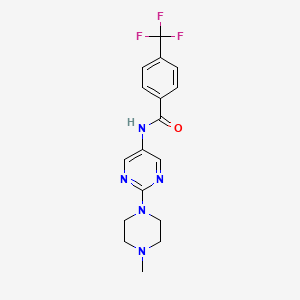![molecular formula C8H11N3 B3006129 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 74983-05-4](/img/structure/B3006129.png)
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 74983-05-4 . It has a molecular weight of 149.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves fine-tuning the band gap of the pyrido[2,3-b]pyrazine family . This process results in a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3, (H,9,11) .Chemical Reactions Analysis
By choosing appropriate donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained . The resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a high photoluminescence quantum efficiency (PLQY) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine”, focusing on unique applications across different fields:
Full-Color Fluorescent Materials
This compound has been utilized in the development of full-color fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are crucial for cost-effective multicolor display applications due to their simple molecular structure and high efficiency .
Anti-Cancer Agents
“3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine” derivatives have been explored as novel anti-cancer agents. They have been studied for their ability to bind in the tyrosine kinase ligand binding region, which is significant for cancer therapy .
FGFR Signaling Pathway Inhibitors
Compounds based on this chemical structure have shown potent activities against FGFR1, 2, and 3. Abnormal activation of FGFR signaling pathways is a common feature in various tumors, making these compounds attractive for cancer therapy .
Pyrido[2,3-d]pyrimidin Derivatives
The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones. These derivatives have potential applications in medicinal chemistry due to their varied biological activities .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting potential targets could be various kinases.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of target kinases, thereby affecting cellular signaling pathways .
Biochemical Pathways
Kinase inhibitors generally affect pathways involved in cell growth and proliferation, so this compound may have similar effects .
Eigenschaften
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLGRFMEIDKBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)
![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)


![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)
![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)